1,3-Diisopropylbenzene
Overview
Description
1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₆H₄(CHMe₂)₂. It is one of three isomeric diisopropylbenzenes, the others being 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. This compound is a colorless liquid that is immiscible in water and has a boiling point of approximately 203°C . It is primarily used as an industrial precursor to resorcinol via the Hock rearrangement .
Mechanism of Action
Target of Action
1,3-Diisopropylbenzene is an aromatic hydrocarbon . It doesn’t have a specific biological target as it’s primarily used as a chemical intermediate and solvent . Its role in chemical reactions often involves dissolving or dispersing other substances .
Mode of Action
The compound interacts with its targets primarily through physical processes rather than biochemical interactions. As a solvent, it can dissolve or disperse other substances, facilitating chemical reactions . It can also undergo various chemical reactions, including side chain modification by oxidation, dehydrogenation, and bromination .
Biochemical Pathways
This compound doesn’t directly participate in any known biochemical pathways. It’s a precursor to resorcinol via the hock rearrangement , which is a significant process in industrial chemistry. Resorcinol is used in various applications, including the production of resins, dyes, pharmaceuticals, and cosmetic products .
Pharmacokinetics
Due to its hydrophobic nature, it’s expected to have low solubility in water , which could impact its bioavailability if it were to enter a biological system.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions, either as a solvent or as a reactant . In terms of biological effects, it’s important to note that safety data sheets indicate that it may cause irritation if inhaled, ingested, or comes into contact with skin or eyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a solvent can be affected by temperature and pressure. Its stability might also be influenced by exposure to light, heat, and certain chemicals. It’s worth noting that it’s combustible and should be kept away from heat sources .
Biochemical Analysis
Biochemical Properties
1,3-Diisopropylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in its metabolism . These enzymes hydroxylate the isopropyl chains of this compound, leading to the formation of hydroxylated metabolites . Additionally, in phase II metabolism, glucuronide or glutathione conjugation may occur at the isopropyl chains . These interactions are crucial for the compound’s biotransformation and subsequent excretion from the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to cytochrome P450 enzymes, leading to its hydroxylation . This binding interaction is crucial for the compound’s metabolism and subsequent detoxification. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, the compound can inhibit enzymes involved in oxidative phosphorylation, leading to reduced ATP production and altered cellular energy metabolism . These molecular interactions are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of reactive oxygen species (ROS) and other degradation products . These degradation products can have additional effects on cellular function, including increased oxidative stress and cellular damage. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and changes in gene expression . Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. Additionally, high doses of this compound can lead to adverse effects, such as liver toxicity and impaired metabolic function . These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the isopropyl chains . This hydroxylation is followed by phase II metabolism, where glucuronide or glutathione conjugation occurs . These metabolic pathways are essential for the compound’s detoxification and excretion from the body. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of metabolic enzymes . These changes in metabolic pathways are important for understanding the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution within the body is also influenced by its physicochemical properties, such as solubility and lipophilicity . Understanding the transport and distribution of this compound is crucial for predicting its effects on different tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the compound’s subcellular localization can influence its interactions with other biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
1,3-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by various Lewis acids, such as aluminum trichloride . The general reaction can be represented as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]
Additionally, this compound can be prepared by the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst .
Chemical Reactions Analysis
1,3-Diisopropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides, which are of interest as radical initiators for polymerization.
Dehydrogenation: This reaction can modify the side chain of the compound.
Bromination: Both side chain and ring bromination can occur.
Nitration: The compound can undergo nitration to introduce nitro groups onto the aromatic ring.
Sulfonation: Sulfonation reactions can introduce sulfonic acid groups onto the aromatic ring.
Acetylation: The compound can be acetylated to introduce acetyl groups onto the aromatic ring.
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, sulfuric acid for sulfonation, and acetic anhydride for acetylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diisopropylbenzene has several scientific research applications:
Chemistry: It is used in the synthesis of benzene-1,3,5-triphosphonic acid
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and medicinal properties.
Comparison with Similar Compounds
1,3-Diisopropylbenzene is compared with its isomers, 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. All three isomers are colorless liquids with similar boiling points and immiscibility in water . this compound is unique in its specific reactivity and applications, particularly as a precursor to resorcinol via the Hock rearrangement .
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- Propofol (which is this compound with a hydroxyl group at position 2)
Properties
IUPAC Name |
1,3-di(propan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEATYXSUBPPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026640 | |
Record name | 1,3-Diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
Record name | Benzene, 1,3-bis(1-methylethyl)- | |
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Record name | 1,3-Diisopropylbenzene | |
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Record name | 1,3-Diisopropylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
203.2 °C @ 760 MM HG | |
Record name | 1,3-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene., 0.0425 mg/mL at 25 °C | |
Record name | 1,3-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Diisopropylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
0.8559 @ 20 °C/4 °C | |
Record name | 1,3-DIISOPROPYLBENZENE | |
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Vapor Pressure |
0.39 [mmHg], 1 mm Hg at 34.7 °C | |
Record name | 1,3-Diisopropylbenzene | |
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Record name | 1,3-DIISOPROPYLBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
99-62-7 | |
Record name | 1,3-Diisopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-62-7 | |
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Record name | 1,3-Diisopropylbenzene | |
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Record name | Benzene, 1,3-bis(1-methylethyl)- | |
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Record name | 1,3-Diisopropylbenzene | |
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Record name | 1,3-diisopropylbenzene | |
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Record name | 1,3-DIISOPROPYLBENZENE | |
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Record name | 1,3-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Diisopropylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |
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Melting Point |
-61 °C, -63.7 °C | |
Record name | 1,3-DIISOPROPYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-Diisopropylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013806 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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